molecular formula C₁₅H₁₇D₅N₂O₄ B1151318 Felbamate-d5

Felbamate-d5

Cat. No.: B1151318
M. Wt: 299.38
Attention: For research use only. Not for human or veterinary use.
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Description

Felbamate-d5 (C₁₁H₉D₅N₂O₄; molecular weight: 243.29 g/mol; CAS: 106817-52-1) is a deuterated isotopologue of Felbamate, a carbamate anticonvulsant drug used in epilepsy treatment. Deuterated compounds like this compound are synthesized by replacing five hydrogen atoms in the parent molecule (Felbamate, CAS: 25451-15-4) with deuterium atoms. This modification enhances molecular stability and reduces metabolic degradation, making this compound a critical internal standard in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) .

Properties

Molecular Formula

C₁₅H₁₇D₅N₂O₄

Molecular Weight

299.38

Synonyms

2-Phenyl-1,3-propanedioldicarbamate-d5;  Carbamic Acid 2-Phenyltrimethylene-d5 Ester;  ADD-03055-d5;  W-554-d5;  Felbamyl-d5;  Felbatol-d5;  Taloxa-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Deuterium Substitution : this compound and Felbamate-d4 differ in the number of deuterium atoms, impacting their use in mass spectrometry. This compound provides higher isotopic enrichment, reducing interference in analyte quantification .

Functional Groups : 2-Hydroxy Felbamate-d4 and para-hydroxy Felbamate introduce hydroxyl groups, altering polarity and metabolic pathways. These compounds are often studied as metabolites or synthesis impurities .

Analytical Utility: Non-deuterated analogues (e.g., Felbamate dimer impurity) are typically monitored as process-related impurities, while deuterated forms serve as reference standards .

Pharmacological and Analytical Roles

  • This compound : Primarily used in pharmacokinetic studies to track Felbamate levels in biological matrices. Its deuterated structure minimizes spectral overlap in LC-MS, ensuring precise quantification .
  • Felbamate-d4: Less commonly used due to lower deuterium content, which may lead to higher background noise in sensitive assays .
  • Hydroxylated Derivatives : These compounds are critical in metabolic profiling but lack therapeutic efficacy due to rapid excretion .

Regulatory and Quality Control Considerations

Deuterated compounds like this compound must comply with stringent purity standards (e.g., >98% isotopic enrichment) for regulatory acceptance. The European Medicines Agency (EMA) and U.S. FDA guidelines emphasize the need for rigorous characterization of isotopic analogs to ensure data reliability in bioanalytical studies .

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